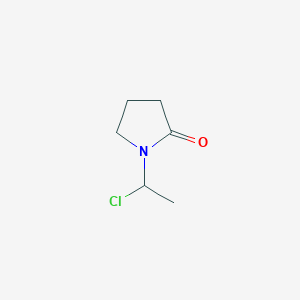
1-(1-Chloroethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds
Preparation Methods
The synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Chloroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Chloroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and resulting in various biological effects.
Comparison with Similar Compounds
1-(1-Chloroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidin-2-one: This compound has a similar structure but with the chlorine atom positioned differently, leading to variations in reactivity and applications.
Pyrrolidin-2-one: The parent compound without the chloroethyl group, which has different chemical properties and uses.
N-substituted pyrrolidinones: These compounds have various substituents on the nitrogen atom, resulting in diverse chemical and biological activities.
Biological Activity
1-(1-Chloroethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies involving this compound, drawing from diverse sources to provide a comprehensive overview.
This compound has the molecular formula C5H8ClNO and is characterized by a pyrrolidinone ring with a chloroethyl substituent. Its structure can affect its interaction with biological targets, influencing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidin-2-one with chloroethyl derivatives. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing by-products.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to pyrrolidinones, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- In vitro Studies : The IC50 values for COX-2 inhibition in related pyrrolidinone derivatives were reported to be as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to established NSAIDs like celecoxib .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines.
- Case Studies : In studies involving leukemia L-1210 and colon cancer SW-948 cell lines, certain derivatives exhibited significant growth inhibition, with some compounds achieving over 60% inhibition at concentrations of 50 µg/ml .
Immunological Properties
The immunomodulatory effects of this compound derivatives have also been investigated.
- Cytotoxicity Assessment : Compounds were tested for their effects on human peripheral blood mononuclear cells (PBMC). Results indicated that most derivatives showed minimal cytotoxicity, with cell viability reductions not exceeding 22% at high concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anti-inflammatory activity |
| Alkyl substitutions | Affect cytotoxicity and selectivity |
| Halogen atoms | Modulate binding affinity to targets |
Preliminary SAR studies suggest that the presence of electron-releasing substituents can enhance the anti-inflammatory properties of these compounds .
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)8-4-2-3-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
UOXFNEVCLNPRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















